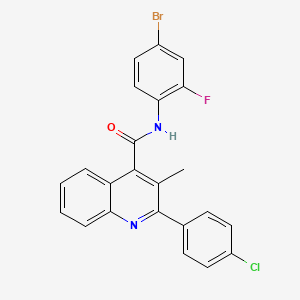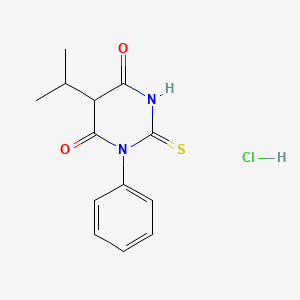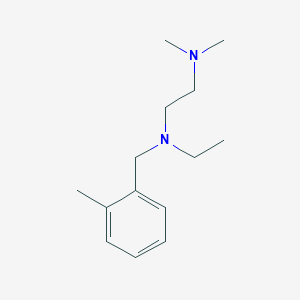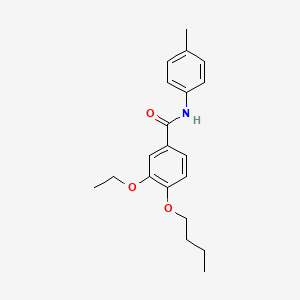
2-(4-methoxyphenyl)-2-methylsuccinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-2-methylsuccinonitrile, also known as MMST, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MMST belongs to the class of nitriles and is widely used as a building block in organic synthesis. In
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-2-methylsuccinonitrile is not fully understood. However, it is believed that 2-(4-methoxyphenyl)-2-methylsuccinonitrile exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 2-(4-methoxyphenyl)-2-methylsuccinonitrile has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-2-methylsuccinonitrile has been shown to exert various biochemical and physiological effects, including antioxidant, anti-inflammatory, antibacterial, and antifungal activities. Moreover, 2-(4-methoxyphenyl)-2-methylsuccinonitrile has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-2-methylsuccinonitrile possesses several advantages for lab experiments, including its high purity and yield, easy synthesis method, and wide range of potential applications. However, 2-(4-methoxyphenyl)-2-methylsuccinonitrile also has some limitations, including its potential toxicity at high concentrations and limited solubility in water.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-methoxyphenyl)-2-methylsuccinonitrile. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as an antibacterial and antifungal agent for the development of new antibiotics. Moreover, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-2-methylsuccinonitrile and to explore its potential side effects and toxicity.
Métodos De Síntesis
2-(4-methoxyphenyl)-2-methylsuccinonitrile can be synthesized via several methods, including the reaction of 4-methoxybenzyl cyanide with methyl acrylate, followed by hydrogenation and cyclization. Another method involves the reaction of 4-methoxybenzyl cyanide with ethyl acrylate, followed by hydrogenation and cyclization. Both methods yield 2-(4-methoxyphenyl)-2-methylsuccinonitrile with high purity and yield.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-2-methylsuccinonitrile has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit excellent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, 2-(4-methoxyphenyl)-2-methylsuccinonitrile has been shown to possess potent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-methylbutanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-12(9-14,7-8-13)10-3-5-11(15-2)6-4-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUOUPQNVZWNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)(C#N)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-methylbutanedinitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)

![methyl 4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzoate](/img/structure/B4959711.png)
![11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959741.png)


![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959803.png)
![ethyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4959809.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4959816.png)